

A Technical Guide to Dihydroconiferyl Alcohol

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Compound of Interest

Compound Name: Dihydroconiferyl alcohol

Cat. No.: B122108

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IUPAC Name: 4-(3-hydroxypropyl)-2-methoxyphenol[1][2][3]

Introduction:

Dihydroconiferyl alcohol (DCA), a phenolic compound, is a derivative of coniferyl alcohol.[4] Its chemical structure consists of a 2-methoxyphenol core substituted with a 3-hydroxypropyl group at the fourth position.[3][5] DCA is a significant metabolite in plants, playing a crucial role as an intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in plant cell walls.[1][4] Beyond its structural role, **dihydroconiferyl alcohol** exhibits notable biological activities, including the promotion of cell division in plant tissues and antioxidant properties.[1][4][6] It has been identified as a cell division factor in species like sycamore (*Acer pseudoplatanus*) and is also found in food products such as maple syrup.[5][6] This guide provides an in-depth overview of its chemical properties, experimental protocols for its synthesis, and its biological significance for researchers in phytochemistry, material science, and drug development.

Physicochemical Properties

The quantitative data for **Dihydroconiferyl alcohol** are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

Property	Value	Source(s)
IUPAC Name	4-(3-hydroxypropyl)-2-methoxyphenol	[1][2][3]
CAS Number	2305-13-7	[1][3][5]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[1][3][4][5]
Molecular Weight	182.22 g/mol	[1][2][3][5]
Physical Form	Solid or colorless to pale yellow liquid	[2][4]
Melting Point	63-65 °C	[5]
Boiling Point	275.62 °C (estimate)	[5]
Density	1.0966 g/cm ³ (estimate)	[5]
Flash Point	159.3 °C	[5]
Vapor Pressure	3.49 x 10 ⁻⁵ mmHg at 25°C	[5]
pKa	10.09 ± 0.20 (Predicted)	[5]
Storage Temperature	Room Temperature, sealed in dry conditions	[2][5]

Experimental Protocols

1. Synthesis of **Dihydroconiferyl Alcohol** via Reduction

This protocol details the synthesis of **dihydroconiferyl alcohol** by the reduction of ethyl hydroferulate using lithium aluminum hydride (LiAlH₄), a method adapted from established literature.[7]

Materials and Reagents:

- Ethyl hydroferulate
- Lithium aluminum hydride (LiAlH₄)

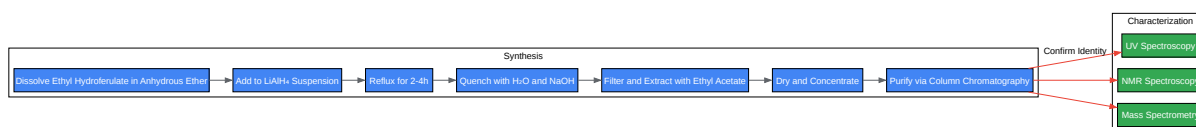
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Sulfuric acid (dilute solution, e.g., 10%)
- Sodium sulfate (anhydrous)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

- Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
- LiAlH_4 Suspension: In the flask, suspend a molar excess (typically 1.5-2 equivalents) of lithium aluminum hydride in anhydrous diethyl ether or THF.
- Addition of Ester: Dissolve ethyl hydroferulate in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH_4 suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure the complete reduction of the ester.
- Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

- Filtration and Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether or ethyl acetate. Combine the filtrate and washes. The product can be further extracted from the aqueous layer using ethyl acetate.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **dihydroconiferyl alcohol**.
- Purification: Purify the crude product by silica gel column chromatography, typically using a solvent system such as a hexane-ethyl acetate gradient, to obtain pure **dihydroconiferyl alcohol**.
- Characterization: Confirm the identity and purity of the synthesized compound using techniques such as UV spectroscopy (absorption maximum at ~281.6 nm in ethanol), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).^[7]

Workflow for Synthesis and Characterization of **Dihydroconiferyl Alcohol**



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Workflow for the synthesis and characterization of DCA.

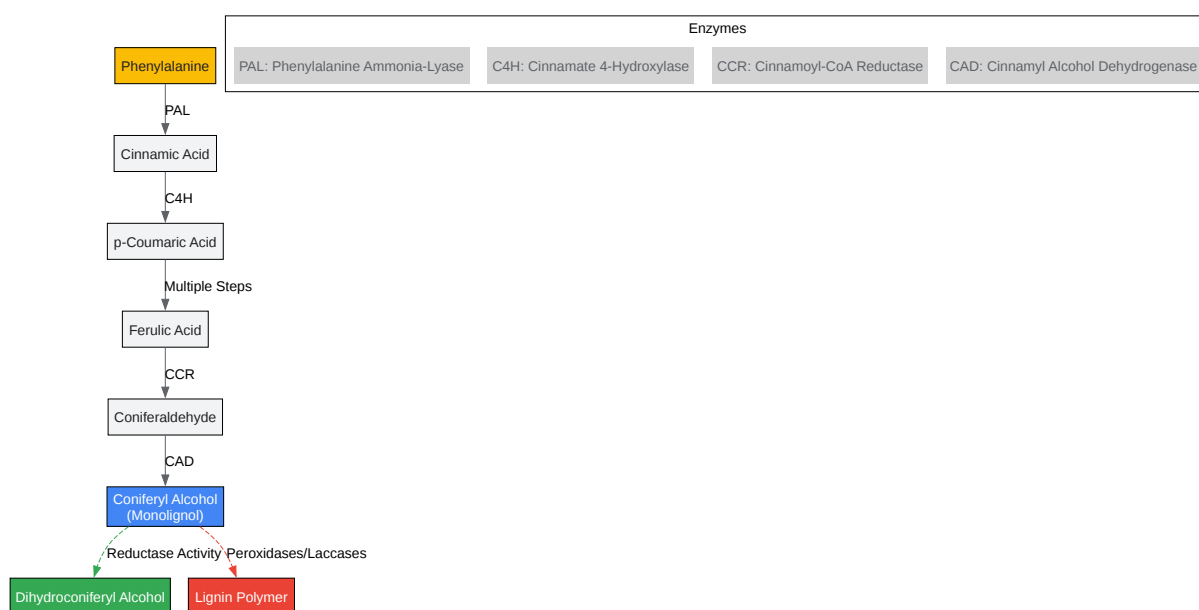
Biological Role and Signaling Pathways

Dihydroconiferyl alcohol is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin in plants. Lignin provides structural integrity to the plant cell wall and protects against pathogens.

1. Role in Lignin Biosynthesis

Lignin is formed through the oxidative polymerization of monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. **Dihydroconiferyl alcohol** is derived from coniferyl alcohol. While not a direct precursor to the main lignin polymer, its presence and the enzymatic activities surrounding it are crucial for understanding the overall regulation of lignin formation. The biosynthesis pathway involves a series of enzymatic steps starting from the amino acid phenylalanine.

Simplified Lignin Biosynthesis Pathway Involving DCA Precursor



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Simplified pathway of monolignol biosynthesis.

2. Plant Growth Regulation

Dihydroconiferyl alcohol has been identified as a factor that promotes cell division and growth in plant callus cultures.[1][6] Studies have shown its activity in tobacco and soybean callus assays.[6] Notably, DCA can act synergistically with cytokinins, a class of well-known plant growth hormones, to enhance cell proliferation.[6] This suggests that DCA is part of the complex network of phytochemical signals that regulate plant development, although its specific mode of action and signaling cascade are still areas of active research. Its role as an endogenous growth regulator makes it a compound of interest for agricultural applications aimed at improving crop growth and yield.[1]

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